Cas no 2241877-02-9 ((2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid)

(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid
-
- インチ: 1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3
- InChIKey: PJIPMXYCVBTHQD-UHFFFAOYSA-N
- ほほえんだ: N(C1=NC=C(B(O)O)C=N1)(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]
(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904321-25mg |
(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid |
2241877-02-9 | 95% | 25mg |
¥72,000.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904321-5mg |
(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid |
2241877-02-9 | 95% | 5mg |
¥26,962.00 | 2022-10-10 |
(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
(2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acidに関する追加情報
Research Briefing on (2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid (CAS: 2241877-02-9) and Its Applications in Chemical Biology and Drug Discovery
The deuterated boronic acid derivative, (2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid (CAS: 2241877-02-9), has recently emerged as a promising compound in chemical biology and medicinal chemistry research. This briefing synthesizes the latest findings regarding its synthesis, physicochemical properties, and potential applications in drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors.
Recent studies have demonstrated that the deuterium substitution in the ethyl groups confers improved metabolic stability to the compound while maintaining its key chemical reactivity. The boronic acid moiety serves as a crucial functional group for Suzuki-Miyaura cross-coupling reactions, making this compound a valuable building block for the synthesis of complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry reported its successful application in the synthesis of BTK-targeting PROTAC molecules with enhanced pharmacokinetic properties.
Structural analyses using X-ray crystallography and NMR spectroscopy have revealed that the pyrimidine core with the bis(ethyl-d5)amino substitution pattern creates a unique electronic environment that influences both the reactivity of the boronic acid group and the overall molecular conformation. This characteristic has been exploited in the design of selective kinase inhibitors, as demonstrated in recent work published in ACS Chemical Biology, where derivatives of this compound showed remarkable selectivity for certain tyrosine kinases.
The compound's potential in PET tracer development has also been explored, with preliminary studies indicating that the deuterated ethyl groups may reduce nonspecific binding while the boronic acid functionality allows for efficient radiolabeling. Research teams at several pharmaceutical companies have included this building block in their fragment libraries for hit identification campaigns, particularly for challenging protein targets.
Ongoing research is investigating the compound's utility in bioorthogonal chemistry applications, where its unique deuteration pattern may provide advantages in metabolic labeling experiments. The most recent patent filings (2023-2024) suggest growing industrial interest in this compound and its derivatives as versatile intermediates for next-generation therapeutics.
In conclusion, (2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid represents a multifaceted tool in modern drug discovery, combining the advantages of deuterium incorporation with the versatile reactivity of boronic acids. Its applications span from medicinal chemistry to chemical biology, with particular promise in targeted protein degradation strategies and selective kinase inhibition. Further research is expected to uncover additional utilities for this compound as its unique properties continue to be explored.
2241877-02-9 ((2-(bis(ethyl-d5)amino)pyrimidin-5-yl)boronic acid) 関連製品
- 1511003-29-4(4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)
- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)
- 857546-97-5(2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))
- 2137697-03-9(1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-)
- 2228336-01-2(methyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate)
- 2172052-29-6(2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid)
- 1806064-90-3(3-(Difluoromethyl)-5-methyl-4-nitropyridine)
- 1396685-95-2(N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1497456-50-4(1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid)
- 36796-90-4(3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid)